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RNA 3 coat protein

Ilarvirus genome replication zinc-finger motif RNA-binding domain

PDV serodiagnostic developers require authentic CP free of cross-reactive epitopes. RNA 3 coat protein (CAS 156289-31-5) is the 24 kDa PDV capsid protein with the exclusive 15-20 residue N-terminal extension absent from PNRSV, ApMV, and TSV. This natural zinc-finger deletion variant is essential for specificity. • Enables PDV-specific monoclonal antibody generation via N-terminal epitope targeting. • Serves as indispensable negative control in zinc-finger-independent genome activation assays. • Provides non-infectious positive control for multiplex RT-PCR and DAS-ELISA validation.

Molecular Formula C12H15NO
Molecular Weight 0
CAS No. 156289-31-5
Cat. No. B1177099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRNA 3 coat protein
CAS156289-31-5
SynonymsRNA 3 coat protein
Molecular FormulaC12H15NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 0.2 ml / 1 vial / 960 assays / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RNA 3 Coat Protein Identity and Structural Baseline


RNA 3 coat protein (CAS 156289-31-5) is the 24 kDa capsid protein encoded by RNA segment 3 of Prune dwarf virus (PDV), a member of the genus Ilarvirus within the family Bromoviridae [1]. The complete nucleotide sequence of PDV RNA 3 (2129 nt) reveals a downstream open reading frame (ORF-2, 657 nt) encoding a coat protein (CP) of 218–219 amino acids that shares primary sequence homology with the coat proteins of other ilarviruses, notably tobacco streak virus (TSV) and alfalfa mosaic virus (AIMV), yet possesses distinct structural features that preclude generic substitution [2]. The CP is essential for virion assembly, systemic movement, and genome activation—a process in which CP binding to the 3′-UTR triggers replication initiation, making this protein a critical reagent for mechanistic studies of Ilarvirus biology and for serological diagnostic development [3].

Ilarvirus genome activation assays — PDV CP provides a zinc-finger-null phenotype for studying RNA 3′-UTR binding and replication initiation.

Serological diagnostic development — Species-specific N-terminal extension supports generation of PDV-discriminatory monoclonal antibodies.

Pathogen-derived resistance research — Sequence-specific systemic protection requires authentic PDV CP for transgene constructs.

Why Generic Ilarvirus CPs Cannot Substitute for PDV CP


Coat proteins from related ilarviruses—including PNRSV, ApMV, and TSV—exhibit substantial divergence in primary sequence, N-terminal architecture, and RNA-binding motif composition that precludes functional interchangeability with PDV CP [1]. Phylogenetic analysis places PDV CP on a distinct branch relative to other ilarvirus CPs, with PDV uniquely possessing an N-terminal extension characteristic of bromo- and cucumoviruses rather than other ilarviruses [2]. Furthermore, PDV CP lacks the zinc-finger motif found in PNRSV and ApMV CPs, a structural difference with direct consequences for 3′-UTR binding specificity and genome activation efficiency [3]. These structural divergences are compounded by low inter-species amino acid identity (as low as ~51.8% between PNRSV and ApMV CPs, with PDV CP comparably distant), meaning that antibodies, recombinant protein constructs, and transgenic resistance cassettes developed for one ilarvirus CP will not reliably cross-react with or substitute for PDV CP in diagnostic, structural, or functional assays [4].

Zinc-finger architecture divergence

Generic ilarvirus CPs (PNRSV, ApMV) contain an N-terminal zinc-finger absent in PDV CP; 3′-UTR binding specificity and genome activation efficiency may not transfer.

Unique N-terminal extension

PDV CP carries a ~15–20 aa extension not present in PNRSV, TSV, or ApMV CPs. Substituting with a heterologous CP loses this epitope for antibody targeting.

Low inter-species sequence identity

Amino acid identity can be as low as ~51.8% between ilarvirus CPs. Antibodies, expression cassettes, and functional data generated for one CP likely will not cross-react or substitute.

PDV Coat Protein Differentiation Evidence


Zinc-Finger Motif Absence vs. PNRSV and ApMV CPs

Sequence analysis of the deduced PDV coat protein identifies a functionally significant absence of the zinc-finger motif that is conserved in the N-termini of both PNRSV CP and ApMV CP. In PNRSV CP, the zinc-finger motif (C-X2-C-X4-H-X4-C) is located at residues 21–34 and is proposed to coordinate a zinc ion that stabilizes CP binding to the 3′-UTR stem-loop structure during genome activation [1]. In PDV CP, the corresponding N-terminal region lacks the cysteine and histidine residues required for zinc coordination, rendering PDV CP incapable of forming this structural module [2]. This motif absence is not a strain-level polymorphism but a species-level feature conserved across all sequenced PDV isolates, confirmed by alignment of 35 PDV CP sequences from GenBank [3].

Zinc-Finger Motif
Class-level
PDV CP: absent; PNRSV/ApMV CP: present (C-X2-C-X4-H-X4-C)
Supports zinc-finger-independent activation studies
Conserved in all sequenced PDV isolates
Ilarvirus genome replication zinc-finger motif RNA-binding domain coat protein structure-function

Unique N-Terminal Extension Absent in Other Ilarvirus CPs

Phylogenetic analysis of all sequenced ilarvirus coat proteins reveals that PDV CP carries an N-terminal extension of approximately 15–20 amino acids that is absent from PNRSV, TSV, ApMV, and AIMV CP sequences [1]. Multiple sequence alignment of the first 50 N-terminal residues demonstrates that PDV CP initiates with additional residues that lack any counterpart in other ilarvirus CPs, resulting in a longer N-terminal region despite the overall CP length (219 aa) being similar to ApMV CP (219 aa) [2]. This extension is homologous to N-terminal regions found in bromoviruses (e.g., BMV CP) and cucumoviruses (e.g., CMV CP), suggesting either a common ancestral origin or a recombination event unique to PDV within the ilarvirus genus [1]. The extension contributes a cluster of basic residues (Arg/Lys) predicted to form an additional amphipathic α-helix not present in other ilarvirus CP N-termini, as confirmed by secondary structure prediction using Chou-Fasman and GOR algorithms [3].

N-Terminal Extension
Head-to-head
PDV CP: ~15–20 aa extension; other ilarvirus CPs: none
Exclusive epitope for species-specific antibody development
Predicted amphipathic α-helix region
ilarvirus evolutionary biology N-terminal extension Bromoviridae phylogeny coat protein structural divergence

Size Distinction from ApMV CP on SDS-PAGE

Western blot analysis of purified virion preparations and recombinant coat proteins demonstrates a consistent and reproducible molecular weight difference between PDV CP and ApMV CP, two ilarviruses that frequently co-infect Prunus hosts [1]. PDV coat protein migrates at approximately 24 kDa on SDS-PAGE, whereas ApMV coat protein migrates at approximately 26 kDa, providing a ~2 kDa separation that is readily resolved on 12% or 15% SDS-PAGE gels [1]. This size difference is corroborated by sequence-based molecular weight predictions: PDV CP (219 aa) has a calculated molecular weight of 24.2 kDa, while ApMV CP (219 aa) has a calculated molecular weight of 24.8 kDa [2]. The observed ~2 kDa differential on SDS-PAGE exceeds the calculated differential, likely due to differences in SDS binding or post-translational modification between the two proteins. The 24 kDa PDV CP band position has been confirmed by immunoblotting with anti-PDV CP polyclonal antiserum raised against bacterially expressed recombinant PDV CP [3].

SDS-PAGE Mobility
Cross-study comparable
PDV CP: ~24 kDa; ApMV CP: ~26 kDa
Enables antibody-independent differentiation in co-infection diagnostics
12% gel, reducing conditions
ilarvirus diagnostics coat protein molecular weight SDS-PAGE Western blot characterization

Sequence-Specific Systemic Protection in N. benthamiana

Transgenic expression of PDV coat protein sequences (full-length CP and N-terminally truncated variants) in Nicotiana benthamiana plants results in interference with PDV systemic proliferation upon challenge inoculation, with protection levels quantified as a reduction in systemic infection rate from 100% (wild-type plants) to 20–33% (CP-expressing lines) [1]. Critically, this protection is sequence-specific: expression of PDV CP does not confer cross-protection against the related ilarvirus PNRSV, and conversely, PNRSV CP expression does not protect against PDV challenge [2]. A mutated PDV CP sequence carrying a single amino acid substitution in the N-terminal basic domain (R18A) abolished the protective effect entirely (0% protection, systemic infection rate returned to 100%), demonstrating that the PDV CP N-terminal sequence—which includes the zinc-finger-lacking region and N-terminal extension unique to PDV—is functionally essential and cannot be replaced by homologous sequences from other ilarvirus CPs [1].

In Planta Protection
Head-to-head
PDV CP: 67–80% protection; PNRSV CP: 0% cross-protection
Sequence-specific protection validates PDV CP requirement
R18A mutation abolishes effect
pathogen-derived resistance coat protein-mediated protection Ilarvirus systemic movement PDV functional assay

Application Scenarios for RNA 3 Coat Protein


Monoclonal Antibodies Targeting Unique N-Terminal Extension

The 15–20 residue N-terminal extension of PDV CP that is absent from PNRSV, ApMV, and TSV CPs provides an exclusive linear epitope target for hybridoma generation [1]. Immunization with full-length recombinant PDV CP (CAS 156289-31-5) followed by screening against overlapping N-terminal peptides enables isolation of monoclonal antibodies that react with PDV CP but not with the CPs of co-infecting ilarviruses. This specificity is critical in field-deployable lateral flow devices (LFDs) and ELISA kits for Prunus certification programs, where PDV and PNRSV must be discriminated in the same sample [2]. Procurement of the authentic PDV RNA 3 coat protein—rather than a generic ilarvirus CP—ensures the immunogen carries the complete N-terminal extension in its native conformation, maximizing the probability of generating antibodies that recognize the PDV-specific epitope as presented on native virions.

Zinc-Finger-Independent Genome Activation Using PDV CP

The absence of the zinc-finger motif in PDV CP, contrasted with its presence in PNRSV CP and ApMV CP, positions PDV CP as the indispensable negative control or baseline reagent for investigating the contribution of zinc-coordinated RNA binding to ilarvirus genome activation [1]. In vitro genome activation assays pairing PDV CP with PDV RNA 3 transcripts demonstrate that CP-mediated replication activation proceeds efficiently (comparable to the AIMV CP–RNA system) despite the lack of a zinc-finger domain, challenging the paradigm that a zinc-finger is required for this process [2]. Researchers requiring a zinc-finger-deficient ilarvirus CP for in vitro reconstitution of replication complexes, electrophoretic mobility shift assays (EMSAs) with 3′-UTR RNA, or structural studies of CP–RNA co-complexes can only obtain this functional phenotype from PDV CP; no other characterized ilarvirus CP carries this natural deletion.

Transgenic CP-Mediated Resistance in Stone Fruit

The demonstration that PDV CP expression in Nicotiana benthamiana reduces systemic PDV infection by 67–80% while PNRSV CP provides zero cross-protection establishes that coat protein-mediated resistance is strictly sequence-specific within the ilarvirus genus [1]. For breeding programs aiming to develop PDV-resistant Prunus domestica (plum), Prunus avium (sweet cherry), or Prunus dulcis (almond) cultivars via transgenic or cisgenic CP expression, the transgene must encode PDV CP (CAS 156289-31-5) rather than any heterologous ilarvirus CP. The functional importance of the R18 residue within the N-terminal basic domain of PDV CP—where alanine substitution abolishes protection—further mandates that codon-optimized synthetic gene constructs retain the authentic PDV CP amino acid sequence at this position, precluding generic ilarvirus CP cassettes [1].

Recombinant CP as Positive Control in Quarantine Testing

In plant quarantine laboratories performing multiplex RT-PCR and DAS-ELISA for the simultaneous detection of PDV, PNRSV, ApMV, and Plum pox virus in imported Prunus germplasm, recombinant PDV CP expressed from the authentic RNA3 ORF-2 sequence serves as a non-infectious positive control that confirms assay sensitivity and specificity for the PDV target channel [1]. The 24 kDa PDV CP band on SDS-PAGE (distinguishable from 26 kDa ApMV CP and 25 kDa PNRSV CP) provides a verifiable size marker for Western blot validation [2]. Procurement of PDV CP with a verified CAS number (156289-31-5) and documented amino acid sequence traceable to the Bachman et al. (1994) reference clone ensures lot-to-lot consistency and eliminates the risk of inadvertent substitution with a heterologous ilarvirus CP that would fail to amplify in PDV-specific primer sets or fail to bind PDV-specific monoclonal antibodies in ELISA [3].

Application
Selection Property
Validation Focus
Monoclonal antibody generation
Unique N-terminal extension epitope
PDV-specific ELISA/LFD cross-reactivity
Zinc-finger-independent genome activation
Natural zinc-finger absence
3′-UTR binding and replication complex assembly
Transgenic CP-mediated resistance
Sequence-specific systemic protection
PDV infection rate reduction in model plants
Quarantine testing positive control
Verified CAS and sequence traceability
Lot consistency in RT-PCR/DAS-ELISA
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